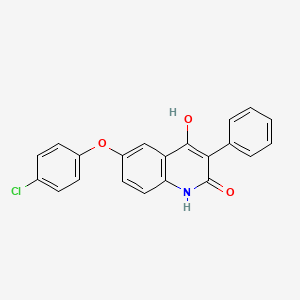
6-(4-chlorophenoxy)-4-hydroxy-3-phenylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Chlorophenoxy)-4-hydroxy-3-phenyl-2(1H)-quinolinone is a synthetic organic compound that belongs to the quinolinone family This compound is characterized by the presence of a chlorophenoxy group, a hydroxy group, and a phenyl group attached to a quinolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenoxy)-4-hydroxy-3-phenyl-2(1H)-quinolinone typically involves multiple steps. One common method starts with the treatment of 4-chlorophenol with potassium hydroxide (KOH) to generate the phenoxy ion. This ion then reacts with a suitable precursor to form the desired compound. The reaction conditions often involve heating and the use of solvents such as 1,4-dioxane or 1,2-dichloroethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity. The overall yield of the synthesis can be improved by optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents .
化学反应分析
Types of Reactions
6-(4-Chlorophenoxy)-4-hydroxy-3-phenyl-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinolinone derivatives with ketone or aldehyde functionalities, while substitution reactions can introduce various functional groups to the quinolinone core .
科学研究应用
6-(4-Chlorophenoxy)-4-hydroxy-3-phenyl-2(1H)-quinolinone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(4-chlorophenoxy)-4-hydroxy-3-phenyl-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
7-Hydroxy-3-phenoxy-8-formylchromones: These compounds share a similar phenoxy group and have been studied for their biological activities.
2-Phenyl substituted Benzimidazole derivatives: These compounds have structural similarities and are investigated for their anticancer properties.
Uniqueness
Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development .
属性
分子式 |
C21H14ClNO3 |
|---|---|
分子量 |
363.8 g/mol |
IUPAC 名称 |
6-(4-chlorophenoxy)-4-hydroxy-3-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C21H14ClNO3/c22-14-6-8-15(9-7-14)26-16-10-11-18-17(12-16)20(24)19(21(25)23-18)13-4-2-1-3-5-13/h1-12H,(H2,23,24,25) |
InChI 键 |
BYTNSCACYXHZAG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=CC(=C3)OC4=CC=C(C=C4)Cl)NC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-({[4-(diethylsulfamoyl)phenyl]carbonyl}oxy)benzoate](/img/structure/B11070748.png)
![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis[N-(2-methoxyphenyl)acetamide]](/img/structure/B11070757.png)

![N-[1-benzyl-5-methyl-2-oxo-4-(phenylcarbonyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B11070774.png)

![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}benzenesulfonamide](/img/structure/B11070778.png)
![(2Z)-2-[(1R,2R,5S)-2-{4-methyl-3-[(9-oxoacridin-10(9H)-yl)methyl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-6,8-dioxabicyclo[3.2.1]oct-4-ylidene]hydrazinecarbothioamide (non-preferred name)](/img/structure/B11070782.png)
![4-{[2-Carboxy-1-(4-ethoxy-3-methoxyphenyl)ethyl]sulfamoyl}benzoic acid](/img/structure/B11070792.png)
![2-fluoro-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11070795.png)

![4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11070811.png)
![3-({[4-(3-Fluorophenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid](/img/structure/B11070814.png)


